molecular formula C12H12N2O2 B6385474 5-(3-Ethoxyphenyl)-2-hydroxypyrimidine, 95% CAS No. 1111104-28-9

5-(3-Ethoxyphenyl)-2-hydroxypyrimidine, 95%

Cat. No. B6385474
CAS RN: 1111104-28-9
M. Wt: 216.24 g/mol
InChI Key: MQAOWUNHVNXZGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Ethoxyphenyl)-2-hydroxypyrimidine, 95% (5-EPH-2-HP) is a synthetic pyrimidine derivative with a wide range of applications in organic synthesis and scientific research. It is a white, crystalline solid with a melting point of 154-156 °C. 5-EPH-2-HP is used in a variety of research and laboratory experiments, including those in the fields of biochemistry, pharmacology, and medicinal chemistry. This article will provide an overview of 5-EPH-2-HP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

5-(3-Ethoxyphenyl)-2-hydroxypyrimidine, 95% is used in a variety of scientific research applications, including those in the fields of biochemistry, pharmacology, and medicinal chemistry. It has been used to study the structure-activity relationship of various compounds and to investigate the mechanisms of action of various drugs. It has also been used to study the pharmacological effects of various drugs, including their effects on neurotransmitter systems. In addition, 5-(3-Ethoxyphenyl)-2-hydroxypyrimidine, 95% has been used to study the biochemical and physiological effects of various compounds on cells and tissues.

Mechanism of Action

The mechanism of action of 5-(3-Ethoxyphenyl)-2-hydroxypyrimidine, 95% is not fully understood. However, it is believed that the compound acts as an agonist at certain types of G-protein coupled receptors (GPCRs). Specifically, it is believed to act as an agonist at the serotonin 5-HT2A receptor, which is involved in the regulation of various physiological processes, including mood, appetite, and sleep.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Ethoxyphenyl)-2-hydroxypyrimidine, 95% are not fully understood. However, studies have shown that the compound has a variety of effects on cells and tissues, including the modulation of neurotransmitter release, the inhibition of adenylyl cyclase activity, and the stimulation of phospholipase C activity. In addition, 5-(3-Ethoxyphenyl)-2-hydroxypyrimidine, 95% has been found to have an anxiolytic effect in animal models and to have antidepressant-like effects in humans.

Advantages and Limitations for Lab Experiments

5-(3-Ethoxyphenyl)-2-hydroxypyrimidine, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in solution. In addition, it is relatively non-toxic and has a low potential for causing adverse effects. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, and it can be difficult to obtain in high purity.

Future Directions

There are a number of potential future directions for the use of 5-(3-Ethoxyphenyl)-2-hydroxypyrimidine, 95% in scientific research. For example, it could be used to further investigate the effects of various drugs on neurotransmitter systems. In addition, it could be used to study the effects of various compounds on the expression of genes involved in various physiological processes. Finally, it could be used to investigate the effects of various compounds on the development and progression of various diseases, such as cancer.

Synthesis Methods

5-(3-Ethoxyphenyl)-2-hydroxypyrimidine, 95% is synthesized by a two-step reaction of 3-ethoxyphenol and 2-hydroxy-5-methylpyrimidine. In the first step, 3-ethoxyphenol is reacted with ethyl chloroformate in the presence of a base, such as sodium hydroxide. This produces a chloroformate ester of 3-ethoxyphenol. In the second step, this chloroformate ester is reacted with 2-hydroxy-5-methylpyrimidine in the presence of a base. This produces 5-(3-Ethoxyphenyl)-2-hydroxypyrimidine, 95% as the final product.

properties

IUPAC Name

5-(3-ethoxyphenyl)-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-11-5-3-4-9(6-11)10-7-13-12(15)14-8-10/h3-8H,2H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAOWUNHVNXZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CNC(=O)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90686817
Record name 5-(3-Ethoxyphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Ethoxyphenyl)-2-hydroxypyrimidine

CAS RN

1111104-28-9
Record name 5-(3-Ethoxyphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.